(2-Carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate
(2-Carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate
BCX 1470 inhibits the esterolytic activity of factor D (IC50=96 nM) and C1s (IC50=1.6 nM), 3.4- and 200-fold better, respectively, than that of trypsin.IC50 Value: 96 nM (Factor D); 1.6 nM (C1s); 326 nM (Trypsin) [1]Target: Factor D; C1sBCX 1470(Thrombin inhibitor) is serine protease inhibitor.BCX 1470(Thrombin inhibitor) blocks the esterolytic and hemolytic activities of the complement enzymes Cls and factor D in vitro, also blocked development of RPA-induced edema in the rat.
Brand Name:
Vulcanchem
CAS No.:
217099-43-9
VCID:
VC0003884
InChI:
InChI=1S/C14H10N2O2S2/c15-13(16)12-6-8-3-4-9(7-11(8)20-12)18-14(17)10-2-1-5-19-10/h1-7H,(H3,15,16)
SMILES:
C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N
Molecular Formula:
C14H10N2O2S2
Molecular Weight:
302.4 g/mol
(2-Carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate
CAS No.: 217099-43-9
Inhibitors
VCID: VC0003884
Molecular Formula: C14H10N2O2S2
Molecular Weight: 302.4 g/mol
CAS No. | 217099-43-9 |
---|---|
Product Name | (2-Carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate |
Molecular Formula | C14H10N2O2S2 |
Molecular Weight | 302.4 g/mol |
IUPAC Name | (2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate |
Standard InChI | InChI=1S/C14H10N2O2S2/c15-13(16)12-6-8-3-4-9(7-11(8)20-12)18-14(17)10-2-1-5-19-10/h1-7H,(H3,15,16) |
Standard InChIKey | OTGQTQBPQCRNRG-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N |
Canonical SMILES | C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N |
Description | BCX 1470 inhibits the esterolytic activity of factor D (IC50=96 nM) and C1s (IC50=1.6 nM), 3.4- and 200-fold better, respectively, than that of trypsin.IC50 Value: 96 nM (Factor D); 1.6 nM (C1s); 326 nM (Trypsin) [1]Target: Factor D; C1sBCX 1470(Thrombin inhibitor) is serine protease inhibitor.BCX 1470(Thrombin inhibitor) blocks the esterolytic and hemolytic activities of the complement enzymes Cls and factor D in vitro, also blocked development of RPA-induced edema in the rat. |
Synonyms | 2-amidino-6-(2-thiophene carboxy)benzothiophene methanesulfonate BCX 1470 |
Reference | [1]. Szalai, Alexander J.; Digerness, Stanley B.; et al.; The Arthus Reaction in Rodents: Species-Specific Requirement of ComplementJournal of Immunology, 2000, 164, 463-468 Abstract We induced reverse passive Arthus (RPA) reactions in the skin of rodents and found that the contribution of complement toimmune complex-mediated in?ammation is species speci?c. Complement was found to be necessary in rats and guinea pigs but not in C57BL/6J mice. In rats, within 4 h after initiation of an RPA reaction, serum alternative pathway hemolytic titers decreasedsigni?cantly below basal levels, whereas classical pathway titers were unchanged. Thus the dermal reaction proceeds coincidentwith systemic activation of complement. The serine protease inhibitor BCX 1470, which blocks the esterolytic and hemolytic activities of the complement enzymes Cls and factor D in vitro, also blocked development of RPA-induced edema in the rat. ... |
PubChem Compound | 9822205 |
Last Modified | Nov 11 2021 |
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